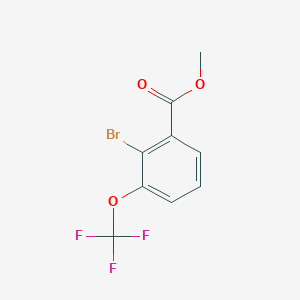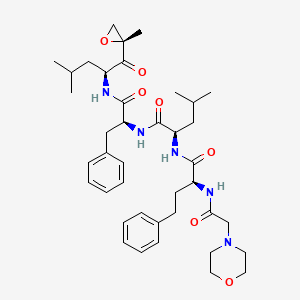
Lumefantrine Impurity A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(RS)-2-(Dibutylamino)-2-[2,7-dichloro-9-(4-chlorobenxylidene)]-9H-fluoren-4-yl]ethanol - E/Z mixture is a complex organic compound that belongs to the class of fluorenes. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(RS)-2-(Dibutylamino)-2-[2,7-dichloro-9-(4-chlorobenxylidene)]-9H-fluoren-4-yl]ethanol typically involves multiple steps, including the formation of the fluorenyl core, chlorination, and subsequent functionalization with dibutylamino and chlorobenxylidene groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(RS)-2-(Dibutylamino)-2-[2,7-dichloro-9-(4-chlorobenxylidene)]-9H-fluoren-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound might be explored for its pharmacological properties, including potential therapeutic applications.
Industry
In industry, it could be utilized in the development of advanced materials, such as polymers or electronic devices.
Wirkmechanismus
The mechanism of action of 1-(RS)-2-(Dibutylamino)-2-[2,7-dichloro-9-(4-chlorobenxylidene)]-9H-fluoren-4-yl]ethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorenes with different substituents, such as:
- 2,7-Dichlorofluorene
- 9-Benzylidene-9H-fluorene
- 2-(Dibutylamino)fluorene
Uniqueness
The uniqueness of 1-(RS)-2-(Dibutylamino)-2-[2,7-dichloro-9-(4-chlorobenxylidene)]-9H-fluoren-4-yl]ethanol lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other fluorenes.
Eigenschaften
Molekularformel |
C30H32Cl3NO |
|---|---|
Molekulargewicht |
528.9 g/mol |
IUPAC-Name |
2-(dibutylamino)-2-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)29(19-35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15+ |
InChI-Schlüssel |
AGQOFEQBDUCCRH-MFKUBSTISA-N |
Isomerische SMILES |
CCCCN(CCCC)C(CO)C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CCCCN(CCCC)C(CO)C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[7-chloro-1-[1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B12085492.png)

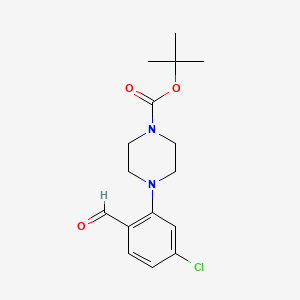
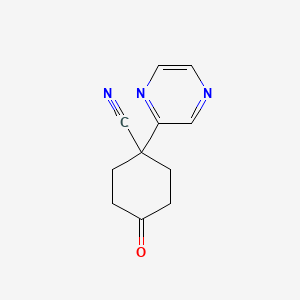


![1-Azabicyclo[1.1.1]pentane](/img/structure/B12085528.png)
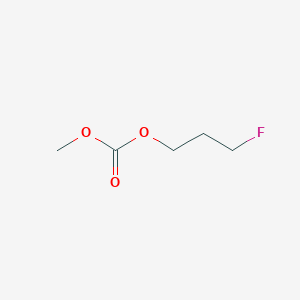

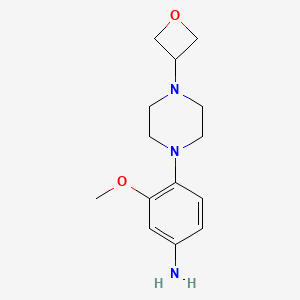
![[4-Oxo-4-[1-oxo-1-[4-oxo-4-(1-oxopentan-3-yloxy)butan-2-yl]oxypentan-3-yl]oxybutan-2-yl] 3-(3-hydroxybutanoyloxy)pentanoate](/img/structure/B12085549.png)
